benzyl N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]carbamate
Overview
Description
Benzyl N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]carbamate, also known as BOPP, is a carbamate derivative. It has a CAS Number of 1214658-70-4 . The IUPAC name is benzyl 1-methyl-2-oxo-2-(3-oxo-1-piperazinyl)ethylcarbamate . It is used as a coupling reagent in peptide synthesis, which involves linking amino acids to form a peptide chain.
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19N3O4/c1-11(14(20)18-8-7-16-13(19)9-18)17-15(21)22-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,16,19)(H,17,21) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis
The molecular weight of this compound is 305.33 . It is a powder at room temperature .Scientific Research Applications
Synthesis and Antibacterial Activity
A study by Gein et al. (2006) explored the synthesis of compounds closely related to benzyl N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]carbamate, demonstrating a series of compounds with potential antibacterial activity. These compounds were synthesized through reactions of benzoylpyruvic acid methyl ester with aromatic aldehyde and diethylenetriamine, yielding products with 35-37% efficiency. This research suggests a pathway for producing compounds with antibacterial properties, which could be explored further in the context of drug development and synthetic chemistry applications (Gein, Kasimova, Panina, & Voronina, 2006).
Structural Analysis and Binding Mechanism
Xu et al. (2016) performed a structural analysis and studied the binding mechanism of a compound structurally similar to this compound. The research focused on arylpiperazine derivatives, showcasing their bioactivity against α1A-adrenoceptor. The study utilized time-dependent density functional theory (TDDFT) calculations and molecular docking, providing insights into the drug design process for developing highly selective antagonists. This implies the compound's relevance in the pharmacological field, particularly in targeting adrenoceptors (Xu, Shao, Xu, Jiang, & Yuan, 2016).
Stereochemical Assignment
Research by Christensen et al. (2011) on compounds including substituted 2-aminobicyclo[3.1.0]hexane derivatives, closely related to this compound, highlighted the use of single crystal X-ray diffraction for stereochemical assignment. This technique proved crucial for establishing the relative configurations within such structures, indicating its utility in detailed structural analysis in chemistry (Christensen, Csatayová, Davies, Lee, Roberts, Thompson, & Thomson, 2011).
Properties
IUPAC Name |
benzyl N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-11(14(20)18-8-7-16-13(19)9-18)17-15(21)22-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,16,19)(H,17,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAXFRZZXXZOSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCNC(=O)C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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